Chromium mono silicide
Description
Chromium monosilicide (CrSi₂) is an intermetallic compound with a hexagonal C40-type crystal structure (a = 0.4428 nm, c = 0.6369 nm) . It exhibits a narrow bandgap of 0.35 eV, making it a semiconductor suitable for applications in photovoltaics, thermoelectrics, and field emission devices . Synthesized via chemical vapor deposition (CVD) at 700°C, CrSi₂ nanowires demonstrate high thermal stability (melting point ~1490°C), oxidation resistance, and mechanical robustness, which are critical for aerospace and energy applications . Its low work function (3.9 eV) and high field-enhancement factor (β = 1,366) outperform carbon nanotubes (CNTs) and ZnO, positioning it as a promising candidate for next-generation field emitters .
Properties
CAS No. |
12018-08-5 |
|---|---|
Molecular Formula |
CrSi |
Molecular Weight |
80.081 g/mol |
InChI |
InChI=1S/Cr.Si |
InChI Key |
DYRBFMPPJATHRF-UHFFFAOYSA-N |
Canonical SMILES |
[Si]#[Cr] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Chromium mono silicide can be synthesized through several methods, including:
Diffusion Alloying: This involves the diffusion of silicon into chromium from the gas phase.
Metal-Thermal Reduction: This method involves the reduction of chromium (III) chloride and sodium fluorine-silicate by metallic sodium or magnesium.
Electrochemical Synthesis: this compound can also be produced by electrolysis of chloride-fluoride melts containing fluorine-silicate and potassium chromate.
Industrial Production Methods: In industrial settings, this compound is often produced through:
Chemical Vapor Deposition (CVD): This method involves the deposition of chromium and silicon from the gas phase onto a substrate, followed by thermal annealing to form the silicide.
Molecular Beam Epitaxy (MBE): This technique involves the deposition of chromium and silicon atoms onto a substrate in a high-vacuum environment, allowing for precise control over the composition and structure of the resulting silicide.
Chemical Reactions Analysis
Types of Reactions: Chromium mono silicide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Oxygen or air at high temperatures.
Reduction: Hydrogen or carbon at high temperatures.
Major Products Formed:
Oxidation: Silicon dioxide and chromium oxide.
Reduction: Elemental chromium and silicon.
Scientific Research Applications
Microelectronics
Overview:
Chromium mono silicide is extensively used in the microelectronics industry due to its favorable electrical properties and thermal stability. It is particularly beneficial in the fabrication of semiconductor devices.
Key Properties:
- High melting point
- Good electrical conductivity
- Resistance to oxidation
Applications:
- Interconnects: Used as a contact material in integrated circuits.
- Thin Films: Employed in the production of thin film transistors due to its electrical characteristics.
| Application | Description | Key Benefits |
|---|---|---|
| Interconnects | Contact material in integrated circuits | Enhanced electrical performance |
| Thin Films | Used in thin film transistors | Improved thermal stability |
Thermoelectric Devices
Overview:
this compound exhibits promising thermoelectric properties, making it suitable for applications in energy conversion technologies.
Thermoelectric Properties:
Research indicates that CrSi has a smooth increase in thermopower with temperature, achieving maximum values of approximately at elevated temperatures. This property is essential for thermoelectric generators and coolers.
Case Study:
A study on the temperature dependence of the thermoelectric properties of this compound revealed a linear relationship between thermopower and temperature, indicating its potential for optimizing thermoelectric materials .
| Temperature Range (°C) | Thermopower Coefficient (μV/K) |
|---|---|
| 200 | 110 |
| 600 | Constant |
Biomedical Applications
Overview:
Due to its biocompatibility and electrical conductivity, this compound is being explored for various biomedical applications.
Applications:
- Biosensors: Utilized in the development of biosensors for detecting biological markers.
- Medical Implants: Investigated for use in medical implants due to its mechanical properties and compatibility with biological tissues.
Case Study:
Research has demonstrated that this compound can enhance the performance of biosensors by providing stable electrical signals, which are crucial for accurate readings.
High-Temperature Coatings
Overview:
The compound's high thermal stability makes it suitable for high-temperature coatings used in various industrial applications.
Applications:
- Turbine Components: Employed in turbine blades and components that operate under extreme conditions.
- Protective Coatings: Used to coat surfaces exposed to high temperatures and corrosive environments.
| Application | Description | Key Benefits |
|---|---|---|
| Turbine Components | Coatings for turbine blades | Enhanced durability |
| Protective Coatings | Coatings for high-temperature applications | Resistance to oxidation |
Catalysis
Overview:
this compound serves as a catalyst in various chemical reactions due to its thermal stability and resistance to oxidation.
Applications:
- Chemical Reactions: Used in organic synthesis reactions.
- Environmental Applications: Investigated for use in catalytic converters to reduce emissions.
Case Study:
Studies have shown that CrSi can facilitate reactions while maintaining structural integrity at elevated temperatures, making it an effective catalyst.
Mechanism of Action
The mechanism of action of chromium mono silicide involves its interaction with other elements and compounds at the atomic level. The formation of a protective oxide layer during oxidation is a key aspect of its mechanism, as it prevents further oxidation and degradation of the material. Additionally, the diffusion of silicon atoms into the chromium matrix during synthesis enhances the material’s thermal stability and mechanical properties .
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Analysis of Selected Transition Metal Silicides
| Property | CrSi₂ | Cr₅Si₃ | TiSi₂ | CoSi₂ |
|---|---|---|---|---|
| Crystal Structure | Hexagonal | BCT | Orthorhombic | Cubic |
| Bandgap (eV) | 0.35 | Metallic | Metallic | Metallic |
| Resistivity (μΩ·cm) | 100–200 | 50–80 | 15–20 | 18–25 |
| Melting Point (°C) | 1490 | ~1600 | 1540 | 1326 |
| Key Application | Photovoltaics | Structural | Interconnects | Gates/Contacts |
Table 2: Field Emission Performance of Nanomaterials
| Material | Work Function (eV) | Threshold Field (V/μm) | β (Field Enhancement) |
|---|---|---|---|
| CrSi₂ NWs | 3.9 | 4.2 | 1,366 |
| CNTs | 5.0 | 6.0 | 1,000–2,000 |
| ZnO NWs | 5.3 | 10.0 | 500–800 |
Q & A
Basic: What are the established synthesis methods for chromium monosilicide (CrSi₂), and how do processing parameters influence phase purity?
Methodological Answer:
CrSi₂ is typically synthesized via:
- Solid-state sintering : Reacting stoichiometric Cr and Si powders at 1100–1300°C under inert atmosphere. Phase purity depends on heating rates (5–10°C/min) and dwell times (6–12 hours). Post-sintering XRD analysis is critical to confirm absence of secondary phases like Cr₃Si .
- Magnetron sputtering : Used for thin-film deposition. Substrate temperature (300–600°C) and Ar gas pressure (2–5 mTorr) determine crystallinity. In-situ RHEED monitoring ensures stoichiometric control .
Basic: Which characterization techniques are most effective for verifying CrSi₂ structural and compositional integrity?
Methodological Answer:
- XRD : Primary tool for phase identification. Compare peaks with ICDD PDF 00-035-0782. Anomalies at 2θ = 28.5° (CrSi) or 40.1° (Cr₃Si) indicate impurities .
- EDS/WDS : Quantify Si/Cr ratios. Calibrate with standard reference materials (e.g., NIST SRM 2400) to minimize ZAF correction errors .
- SEM/TEM : Resolve grain boundaries and defects. Use backscattered electron imaging to detect phase segregation .
Basic: What are the key physical properties of CrSi₂ relevant to experimental design?
Methodological Answer:
- Density : 4.7 g/cm³ (theoretical) .
- Melting point : 1490°C, though discrepancies exist (reported range: 1450–1490°C) due to oxygen contamination during measurement .
- Thermal conductivity : 12–15 W/m·K at 300 K. Use laser flash analysis (ASTM E1461) for experimental validation .
Advanced: How can researchers resolve contradictions in reported thermal stability data for CrSi₂?
Methodological Answer:
Discrepancies arise from:
- Atmospheric effects : Oxidizing environments above 800°C form Cr₂O₃/SiO₂ layers, altering apparent stability. Conduct TGA in high-purity Ar with <1 ppm O₂ .
- Measurement techniques : Compare DSC (heating rate 10°C/min) vs. static furnace tests. Computational modeling (CALPHAD) reconciles kinetic vs. equilibrium data .
Advanced: What computational approaches are validated for predicting CrSi₂ electronic and mechanical properties?
Methodological Answer:
- DFT (VASP/Quantum ESPRESSO) : Calculate band structure (semiconducting gap ~0.35 eV) and elastic constants (C₁₁ = 380 GPa). Validate with ARPES and nanoindentation .
- MD simulations (LAMMPS) : Model dislocation dynamics under stress. Use MEAM potentials calibrated to experimental yield strengths .
Advanced: How does CrSi₂ phase stability vary in composite systems (e.g., TiB₂-CrSi₂), and what analytical methods detect interfacial reactions?
Methodological Answer:
- Reactive sintering : At 1500°C, CrSi₂ may form liquid phases activating TiB₂ densification. Use EDS line scans across interfaces to identify diffusion zones (e.g., Si migration) .
- Synchrotron XRD : Resolve transient phases (e.g., Cr₅Si₃) during heating. Pair with thermodynamic modeling (Thermo-Calc) to predict phase equilibria .
Safety: What protocols mitigate risks when handling CrSi₂ powders or thin films?
Methodological Answer:
- PPE : Wear NIOSH-approved N95 respirators, nitrile gloves, and lab coats. Use fume hoods for powder processing (OSHA CFR 1910.1450) .
- Waste disposal : Collect in sealed containers labeled "Heavy Metal Waste." Neutralize acidic residues (pH 7–9) before landfill disposal .
Ecological Impact: What are the ecotoxicological implications of CrSi₂ exposure in aquatic systems?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
